Hydantoin, 3-(butoxymethyl)-5,5-diphenyl-

anticonvulsant therapeutic index acute toxicity

Unlike phenytoin (MP 295–298°C) and phenobarbital (hypnotic liability), this N3-butoxymethyl diphenylhydantoin offers a low melting point (108–110°C) enabling hot-melt extrusion and amorphous solid dispersion. Oral ED50 <25 mg/kg with a therapeutic index >20. No sedative side-effects ensure clean behavioral readouts in MES epilepsy models. Ideal for SAR studies of alkoxymethyl hydantoins. Request a quote for research-grade ≥98% purity.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 27512-04-5
Cat. No. B12937291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydantoin, 3-(butoxymethyl)-5,5-diphenyl-
CAS27512-04-5
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCCCOCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H22N2O3/c1-2-3-14-25-15-22-18(23)20(21-19(22)24,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,21,24)
InChIKeyKDHZUVZUDGYUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- (CAS 27512-04-5): Compound Class and Procurement-Relevant Characteristics


Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- (CAS 27512-04-5) is a 3-alkoxymethyl derivative of 5,5-diphenylhydantoin (phenytoin), belonging to the imidazolidine-2,4-dione class of anticonvulsant agents. Its structure features a butoxymethyl ether substituent at the N3 position of the hydantoin ring, designed to modulate lipophilicity and pharmacological profile relative to the parent drug phenytoin and to phenobarbital [1]. The compound was disclosed in a series of N-alkoxymethyl diphenylhydantoins claimed to possess unexpected therapeutic advantages over their parent compounds [1].

Why Generic Phenytoin or Phenobarbital Cannot Simply Replace Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- (CAS 27512-04-5)


In-class anticonvulsant hydantoins and barbiturates differ markedly in their therapeutic index (LD50/ED50), hypnotic liability, and pharmacokinetic profiles. The 3-butoxymethyl modification of the diphenylhydantoin scaffold alters lipophilicity (calculated logP increase of ~1.5–2 units relative to phenytoin), which directly impacts oral absorption, distribution, and metabolic stability [1][2]. Published structure–activity relationship (SAR) studies of alkoxymethyl diphenylhydantoins confirm that N3-substitution does not enhance intrinsic anticonvulsant potency versus phenytoin; instead, the differentiation lies in reduced acute toxicity and the absence of hypnotic side-effects that limit phenobarbital use [2]. Therefore, direct substitution of 3-(butoxymethyl)-5,5-diphenyl- hydantoin with phenytoin or phenobarbital without quantitative comparative data risks suboptimal seizure protection, unexpected sedation, or altered safety margins.

Quantitative Procurement Evidence: Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- (CAS 27512-04-5) vs. Closest Analogs


Reduced Acute Oral Toxicity and Wider Therapeutic Index vs. Phenytoin

The oral LD50 of 3-(butoxymethyl)-5,5-diphenyl- hydantoin exceeds 500 mg/kg in rodents, whereas phenytoin sodium exhibits an oral LD50 of approximately 150 mg/kg in mice [1][2]. Coupled with an ED50 of <25 mg/kg against maximal electroshock (MES) seizures, the target compound achieves a therapeutic index (TI) >20, compared with a TI of ~15 for phenytoin (ED50 ≈10 mg/kg, LD50 ≈150 mg/kg) [1][2]. This represents a ≥33% improvement in acute safety margin.

anticonvulsant therapeutic index acute toxicity

Absence of Hypnotic Activity: Differentiation from Phenobarbital

The US patent covering 3-(butoxymethyl)-5,5-diphenylhydantoin explicitly states that no dose of the alkoxymethyl diphenylhydantoin series produced hypnotic activity (loss of righting reflex) at any dosage below the lethal dose, whereas phenobarbital induces sleep at sub-lethal doses [1]. This qualitative differentiation is critical for applications where avoidance of sedation is paramount.

anticonvulsant hypnotic activity CNS depression

Anticonvulsant Potency Parity with Phenytoin Against Maximal Electroshock Seizures

Vida et al. (1975) demonstrated that alkoxymethyl derivatives of 5,5-diphenylhydantoin do not surpass the parent compound in maximal electroshock (MES) potency, establishing potency parity [1]. The 3-butoxymethyl derivative shows an ED50 <25 mg/kg p.o. in the MES test, comparable to phenytoin's reported ED50 of approximately 10 mg/kg [1][2]. The primary value of the 3-butoxymethyl modification is not enhanced potency but the improved therapeutic index and elimination of hypnotic effects.

anticonvulsant MES ED50

Lower Melting Point Facilitating Solid-State Formulation vs. Phenytoin

The melting point of 3-(butoxymethyl)-5,5-diphenylhydantoin is 108–110°C, whereas phenytoin melts at 295–298°C [1][2]. This large depression (ΔT ≈187°C) indicates significantly weaker crystal lattice energy, which can facilitate processes such as hot-melt extrusion, spray-drying, and solid dispersion formulation that are challenging with high-melting phenytoin.

solid-state properties melting point formulation

Increased Lipophilicity (Calculated logP) vs. Phenytoin: Implications for Membrane Permeability

The butoxymethyl substituent at N3 increases the calculated logP of the hydantoin scaffold by approximately 1.5–2 log units compared with phenytoin (predicted logP ≈2.5 for phenytoin vs. ≈4.0 for the 3-butoxymethyl derivative) [1]. Although measured logP or permeability data for this specific compound are not available, the class-level inference from analogous alkoxymethyl hydantoins suggests enhanced passive membrane permeability, which could translate to improved oral absorption or blood–brain barrier penetration relative to the parent drug.

lipophilicity logP permeability

Optimal Research and Industrial Application Scenarios for Hydantoin, 3-(butoxymethyl)-5,5-diphenyl- (CAS 27512-04-5)


Non-Sedating Anticonvulsant Probe for In Vivo Seizure Models

Researchers requiring an anticonvulsant agent that controls maximal electroshock seizures without confounding sedation can use 3-(butoxymethyl)-5,5-diphenylhydantoin. Unlike phenobarbital, this compound lacks hypnotic side-effects, enabling clean behavioral readouts in epilepsy models [1]. Its oral ED50 (<25 mg/kg) and wide therapeutic index (>20) provide a safe dosing window for repeated administration studies [1].

Solid-Formulation Development Leveraging Low Melting Point

Pharmaceutical formulation scientists can exploit the low melting point (108–110°C) of 3-(butoxymethyl)-5,5-diphenylhydantoin to explore hot-melt extrusion, amorphous solid dispersions, or lipid-based formulations that are inaccessible with high-melting phenytoin (295–298°C) [2][3]. This thermal advantage reduces processing energy costs and broadens the excipient compatibility window.

Comparative Anticonvulsant SAR Studies Focused on Alkoxymethyl Modifications

Medicinal chemistry groups investigating the structure–activity relationships of N3-substituted hydantoins can use the butoxymethyl derivative as a key member of the alkoxymethyl series. The Vida et al. (1975) framework shows that increasing alkoxy chain length does not improve MES potency beyond the parent phenytoin but can modulate toxicity and CNS depression; the butoxymethyl analog fills a specific position in the lipophilicity–activity continuum [4].

Prodrug Concept Exploration for Enhanced CNS Delivery

The 3-butoxymethyl modification increases calculated logP by ~1.5–2 units relative to phenytoin, suggesting improved passive membrane permeability [4]. This makes the compound a useful candidate for evaluating prodrug strategies aimed at enhancing brain penetration of the diphenylhydantoin pharmacophore, particularly when paired with in situ brain perfusion or microdialysis techniques.

Quote Request

Request a Quote for Hydantoin, 3-(butoxymethyl)-5,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.